molecular formula C26H30N2O3S B3535456 N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B3535456
M. Wt: 450.6 g/mol
InChI Key: TXIJEYYZTXEZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound selectively inhibits the activity of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in regulating gene expression, cell proliferation, and differentiation.

Mechanism of Action

N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide binds to the catalytic domain of p300/CBP and blocks its acetyltransferase activity. This enzyme is responsible for acetylating histones and other proteins involved in gene regulation. By inhibiting p300/CBP, this compound prevents the acetylation of histones, which leads to changes in chromatin structure and gene expression. This ultimately results in the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G1 phase and promotes apoptosis. It also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In non-cancer cells, this compound has been shown to promote differentiation and inhibit the proliferation of stem cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its high selectivity for p300/CBP. This allows researchers to study the specific role of this enzyme in various cellular processes. Additionally, this compound is relatively easy to synthesize and has good stability in aqueous solutions. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. Additionally, this compound has poor solubility in organic solvents, which may limit its use in certain experiments.

Future Directions

There are many future directions for further investigation of N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. This could lead to the development of more effective cancer therapies. Additionally, further research is needed to understand the role of p300/CBP in various cellular processes, including stem cell differentiation and immune cell function. Finally, the use of this compound in combination with other therapies, such as immunotherapy, may hold promise for the treatment of cancer.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been widely used in cancer research due to its ability to selectively inhibit the activity of p300/CBP. This enzyme is overexpressed in many types of cancer and is involved in the regulation of genes that promote cell proliferation and survival. By inhibiting p300/CBP, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-5-20-12-9-13-21(6-2)25(20)27-26(29)22-14-16-24(17-15-22)28(32(4,30)31)18-23-11-8-7-10-19(23)3/h7-17H,5-6,18H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIJEYYZTXEZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.